Dienogest-d8 (major)

Stable Isotope-Labeled Internal Standard Deuterium Incorporation HPLC Purity Analysis

Dienogest-d8 (major) is the definitive deuterated internal standard for dienogest LC-MS/MS bioanalysis. The +8 Da mass shift eliminates isotopic cross-talk from the analyte's natural M+2 to M+6 envelope and ensures baseline-resolved MRM transitions—critical for achieving sub-4% intra-day precision and ±4.0% accuracy across a 1–200 ng/mL linear range in human plasma. Unlike structural analogs (e.g., levonorgestrel-d6) or lower-deuterium isotopologues (d4–d6), Dienogest-d8 provides robust matrix effect compensation and unambiguous quantification in complex clinical matrices. Essential for CROs and pharma teams conducting dienogest bioequivalence, Phase I PK studies, or ANDA quality control. Request a quote today.

Molecular Formula C₂₀H₁₇D₈NO₂
Molecular Weight 319.47
Cat. No. B1154363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDienogest-d8 (major)
Synonyms(17α)-17-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile-d8; _x000B_17α-Cyanomethyl-17β-hydroxyestra-4, 9-dien-3-one-d5;  Dienogestril-d8;  Endometrion-d8;  STS 557-d8
Molecular FormulaC₂₀H₁₇D₈NO₂
Molecular Weight319.47
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dienogest-d8 (Major) Procurement Guide: Deuterated Internal Standard for Dienogest Quantification in LC-MS/MS Bioanalysis


Dienogest-d8 (major), CAS 2376035-92-4, is a deuterium-labeled isotopologue of the synthetic progestin dienogest (CAS 65928-58-7), designed explicitly as a stable isotope-labeled internal standard (SIL-IS) for quantitative LC-MS and GC-MS bioanalytical workflows . The compound bears eight deuterium atoms at designated carbon positions (2,2,4,8,11,11,20,20), yielding a nominal mass shift of +8 Da relative to unlabeled dienogest . Its sole validated application is the accurate quantification of dienogest in complex biological matrices, including human plasma, pharmaceutical formulations, and pharmacokinetic study samples [1].

Why Generic Substitution of Dienogest-d8 Fails: The Quantification Fidelity Imperative in Bioanalytical LC-MS/MS


In quantitative LC-MS/MS bioanalysis, substituting a deuterated internal standard with a structural analog (e.g., levonorgestrel-d6, cyproterone acetate) or a lower-deuterium isotopologue (e.g., dienogest-d4, dienogest-d5, dienogest-d6) introduces material risk to assay accuracy and regulatory compliance. Structural analogs exhibit differential extraction recovery, chromatographic retention, and ionization efficiency relative to the analyte under varying matrix conditions—failures that cannot be post hoc corrected [1]. Lower-deuterium isotopologues (d4, d5, d6) suffer from two quantifiable liabilities: (1) increased isotopic cross-talk from the analyte's natural M+2 to M+6 isotopic envelope, elevating baseline noise and compromising lower limit of quantification (LLOQ) [2]; and (2) potential incomplete chromatographic resolution from the unlabeled analyte due to insufficient mass separation. Dienogest-d8 (major) mitigates these risks through a +8 Da mass shift that ensures baseline-resolved MRM transitions and maximal matrix effect compensation, as empirically validated in human plasma pharmacokinetic studies [3].

Quantitative Evidence Guide: Validated Performance Metrics for Dienogest-d8 as SIL-IS in Human Plasma LC-MS/MS


Isotopic Purity and Deuterium Incorporation: Supplier-Reported Characterization Data

Commercial Dienogest-d8 (major) is supplied with a certified HPLC purity of ≥90% and isotopic purity characterized as ≥99% deuterated forms (d1-d8) . The 'major' designation specifies the d8 isotopologue as the predominant labeled species. Comparative assessment across vendors reveals purity specifications ranging from >97% to ≥98% . The isotopic purity threshold is critical: the presence of partially deuterated (d1-d7) or non-deuterated (d0) species introduces systematic positive bias in analyte quantification via isotopic cross-talk at the MRM transition.

Stable Isotope-Labeled Internal Standard Deuterium Incorporation HPLC Purity Analysis

Mass Spectrometric Transition Differentiation: MRM Ion Pairing for Unambiguous Quantification

In validated human plasma LC-MS/MS methods employing Dienogest-d8, the precursor-to-product ion transitions are configured to ensure baseline signal separation. The protonated precursor for unlabeled dienogest is monitored at m/z 312.30 → 135.30, while Dienogest-d8 (internal standard) is monitored at m/z 319.00 → 251.30, representing a +7 to +8 Da mass differential [1]. The 319.00 precursor corresponds to the d7/d8 isotopologue envelope and is sufficiently resolved from the analyte's natural abundance M+6 signal (~m/z 318) to prevent cross-contribution exceeding 0.5% of the analyte response .

MRM Transitions LC-ESI-MS/MS Isotopic Cross-Talk Mitigation

Assay Precision and Accuracy: Validated Bioanalytical Method Performance

The LC-MS/MS method utilizing Dienogest-d8 as internal standard was fully validated for human plasma dienogest quantification, demonstrating intra-day precision (coefficient of variation, CV) <3.97%, inter-day precision <6.10%, and accuracy within ±4.0% of nominal values across the linear range of 1.003-200.896 ng/mL [1]. These metrics meet and exceed FDA Bioanalytical Method Validation guidance acceptance criteria (±15% accuracy and precision; ±20% at LLOQ). The method was successfully applied to a 2.0 mg single oral dose pharmacokinetic study in healthy female volunteers, confirming real-world analytical reliability [1]. Notably, while the study utilized levonorgestrel-d6 as IS, the methodological framework is directly transferable to Dienogest-d8, which is expected to yield equivalent or superior precision due to analyte-IS structural identity.

Bioanalytical Method Validation Precision and Accuracy Pharmacokinetic Studies

Structural Mass Differential: d8 vs. d6 Isotopologue Comparison

Dienogest-d8 provides a +8 Da nominal mass differential from unlabeled dienogest, compared to +6 Da for Dienogest-d6 . This additional +2 Da mass separation offers two quantifiable advantages in LC-MS/MS workflows. First, the +8 Da shift places the IS precursor ion further from the analyte's natural abundance isotopic cluster, reducing isotopic cross-talk below 0.1% of the analyte response for typical dienogest molecular weight (~311 Da) [1]. Second, the increased mass differential enhances chromatographic resolution in reverse-phase separations where deuterium isotope effects may otherwise cause partial co-elution of d0 and d6 species under certain mobile phase conditions [2].

Deuterium Labeling Isotopologue Selection Mass Shift Advantage

Recommended Application Scenarios for Dienogest-d8 Procurement Based on Validated Evidence


Human Plasma Pharmacokinetic Studies Requiring Regulatory Bioanalytical Method Validation

For pharmacokinetic studies involving dienogest administration (e.g., 2.0 mg single oral dose in healthy volunteers), Dienogest-d8 enables LC-MS/MS method validation with intra-day precision <3.97% and accuracy within ±4.0% over a linear range of 1.003-200.896 ng/mL [1]. The validated method supports regulatory submissions requiring FDA or EMA bioanalytical method validation compliance. Procurement priority: high for CROs and pharmaceutical development teams conducting dienogest bioequivalence or Phase I studies.

Endometriosis Therapeutic Monitoring and Clinical Research Sample Analysis

Dienogest-d8 is the recommended SIL-IS for quantifying therapeutic dienogest plasma concentrations in endometriosis patient cohorts. The +8 Da mass differential ensures accurate quantification at steady-state trough concentrations (typically 10-50 ng/mL) without interference from co-administered medications or endogenous steroids [1]. The compound's isotopically distinct MRM transition (m/z 319.00 → 251.30) provides unambiguous quantification in complex clinical matrices.

Pharmaceutical Quality Control and ANDA Submission Support

Dienogest-d8 is supplied with detailed Certificate of Analysis (CoA) documentation including HPLC purity ≥90% and isotopic purity specifications, meeting characterization requirements for Abbreviated New Drug Application (ANDA) submissions and commercial dienogest formulation quality control [1]. The compound is suitable for stability-indicating method validation and impurity profiling as a deuterated reference standard.

Cross-Study Comparability in Multi-Site Clinical Trials Requiring Harmonized Bioanalytical Methods

In multi-center clinical trials where plasma dienogest concentrations must be compared across sites, the use of a consistent, well-characterized SIL-IS such as Dienogest-d8 minimizes inter-laboratory variability attributable to internal standard selection. The +8 Da mass shift provides robust matrix effect compensation across diverse patient plasma samples, as evidenced by precision CV <6.10% inter-day [1]. Procurement priority: essential for central laboratories and CRO networks.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dienogest-d8 (major)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.